

Spectroscopic and Analytical Profile of 5-Amino-2-methoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-methoxybenzoic Acid

Cat. No.: B1338296

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for **5-Amino-2-methoxybenzoic acid** (CAS No: 3403-47-2), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of experimentally derived spectra in public databases, this guide incorporates high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and detailed interpretations for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the compound's structural features and data from analogous molecules.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Amino-2-methoxybenzoic acid**.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10	d	1H	H-6
~6.85	dd	1H	H-4
~6.70	d	1H	H-3
~5.50	s (broad)	2H	-NH ₂
~3.80	s	3H	-OCH ₃
~12.5 (broad)	s	1H	-COOH

Note: Predicted data is based on standard chemical shift increments and spectral databases. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~168.0	C=O (Carboxylic Acid)
~155.0	C-2 (C-OCH ₃)
~145.0	C-5 (C-NH ₂)
~120.0	C-6
~118.0	C-4
~115.0	C-1
~112.0	C-3
~56.0	-OCH ₃

Note: Predicted data is based on established models and may differ from experimental results.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretching (Amino group)
3300-2500	Broad	O-H stretching (Carboxylic acid)
~1680	Strong	C=O stretching (Carboxylic acid)
~1620, ~1580, ~1500	Medium-Strong	C=C stretching (Aromatic ring)
~1250	Strong	Asymmetric C-O-C stretching (Aryl ether)
~1030	Medium	Symmetric C-O-C stretching (Aryl ether)

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
Exact Mass	167.0582 u
Predicted Key Fragmentation Ions (m/z)	Predicted Fragment Structure
167	[M] ⁺ (Molecular ion)
150	[M - NH ₃] ⁺
122	[M - COOH] ⁺
107	[M - COOH - CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Amino-2-methoxybenzoic acid** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover a range of -2 to 14 ppm.
 - Employ a 30-degree pulse width with a relaxation delay of 5 seconds.
 - Collect 16 scans for adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a 30-degree pulse width with a relaxation delay of 2 seconds.
 - Collect a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ^1H spectrum to the residual DMSO peak at 2.50 ppm and the ^{13}C spectrum to the DMSO-d₆ peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: Place a small amount of the solid **5-Amino-2-methoxybenzoic acid** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of **5-Amino-2-methoxybenzoic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition (Positive Ion Mode):
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.

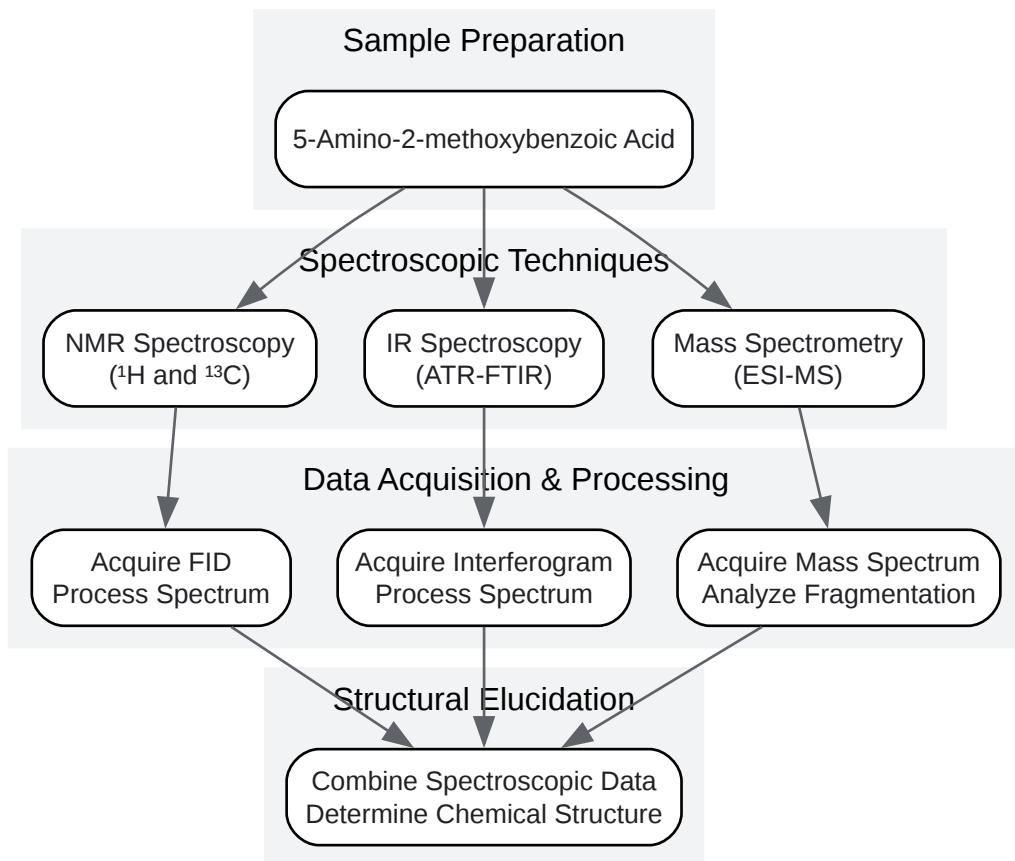
- Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.
- Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.
- Fragmentation Analysis (MS/MS):
 - Select the molecular ion peak ($[M+H]^+$ at m/z 168) for collision-induced dissociation (CID).
 - Apply a range of collision energies to induce fragmentation and record the resulting product ion spectrum.
- Data Processing: Process the acquired data using the instrument's software to identify the exact mass of the molecular ion and its fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Amino-2-methoxybenzoic acid**.

Figure 1. General Workflow for Spectroscopic Analysis

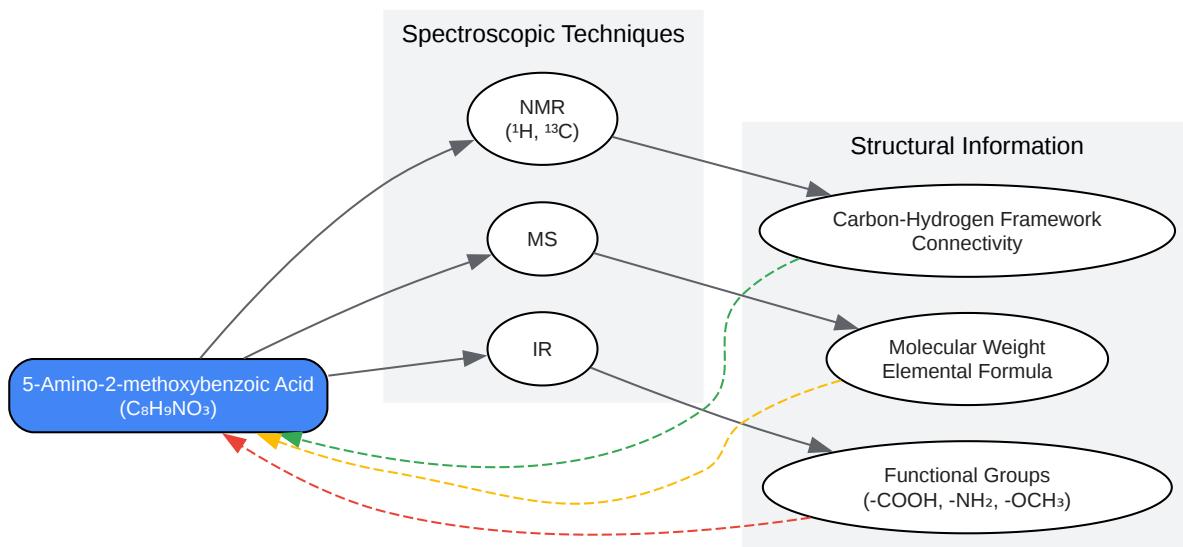
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Caption: General Workflow for Spectroscopic Analysis

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide.

Figure 2. Relationship of Spectroscopic Data to Molecular Structure

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Caption: Relationship of Spectroscopic Data to Molecular Structure

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